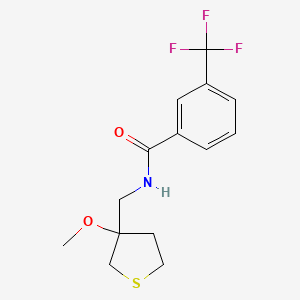

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide, also known as MTB or MTIP, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. MTB is a selective antagonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of appetite and energy expenditure.

Wissenschaftliche Forschungsanwendungen

1. Supramolecular Chemistry

A study by Lightfoot, M. et al. (1999) discusses how certain benzamides, such as N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide, can self-assemble into complex structures. This self-assembly involves pi-stacking and hydrogen bonding, indicating potential applications in the field of supramolecular chemistry.

2. Molecular Structure Analysis

The work of Demir, S. et al. (2015) highlights the use of benzamide derivatives in molecular structure analysis. They demonstrate how X-ray diffraction and DFT calculations can be applied to understand the molecular geometry of such compounds, which is crucial for designing new materials and drugs.

3. Synthetic Chemistry

The synthesis of complex organic molecules often involves benzamide derivatives as intermediates or targets. For example, Calvez, O. et al. (1998) utilized a similar compound in the enantioselective synthesis of piperidines, showcasing the role of these compounds in the development of new synthetic methodologies.

4. Isotope Labeling in Research

Isotope labeling is a crucial technique in various scientific investigations. Shevchenko, V. et al. (2014) explored the introduction of deuterium and tritium into benzamide derivatives, demonstrating their utility in tracing and studying biochemical processes.

5. Development of Antihyperglycemic Agents

The research by Nomura, M. et al. (1999) illustrates the application of benzamide derivatives in the search for new antidiabetic drugs. Their study on structurally novel benzamides led to the identification of potential therapeutic compounds.

6. Chemical Sensing Applications

Younes, E. A. et al. (2020)](https://consensus.app/papers/ncyanonaphthalen1ylmethylbenzamides-synthesis-younes/9b5720e1d8b751adbc0597a70000fe2e/?utm_source=chatgpt) reported on the synthesis of benzamide derivatives that act as colorimetric sensors for fluoride ions. Such compounds can be used in environmental monitoring and analytical chemistry.

7. Pharmaceutical Research

Benzamide derivatives are often studied for their potential pharmaceutical applications. For instance, Leopoldo, M. et al. (2002) conducted a study on the structure-affinity relationship of these compounds as dopamine receptor ligands, contributing to the development of new drugs for neurological disorders.

8. Development of New Materials

The study of Yang, G. et al. (1999) on hyperbranched aromatic polyamides, which involve benzamide derivatives, is essential for the development of new polymeric materials with unique properties.

Eigenschaften

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2S/c1-20-13(5-6-21-9-13)8-18-12(19)10-3-2-4-11(7-10)14(15,16)17/h2-4,7H,5-6,8-9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBZENNVBHZTPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)

![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)